(S)-1-(3-chlorophenyl)ethanamine
Overview
Description
“(S)-1-(3-chlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10ClN . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-chlorophenyl)ethanamine” consists of a two-carbon chain (ethanamine) with a chlorine-substituted phenyl group attached to one carbon and a hydrogen atom attached to the nitrogen .Physical And Chemical Properties Analysis
“(S)-1-(3-chlorophenyl)ethanamine” is a solid at room temperature. It has a molecular weight of 192.08 g/mol .Scientific Research Applications
Computational Chemistry
A computational study explored the mechanisms for the pyrolysis of ethylamine, a process related to the broader chemical family to which (S)-1-(3-chlorophenyl)ethanamine belongs. This research provided insights into the decomposition reactions of methanimine, ethenamine, and aminoethylene, highlighting pathways like H2 elimination or 1,3-proton shift. Such studies are crucial for understanding the stability and reactivity of chemical compounds, including (S)-1-(3-chlorophenyl)ethanamine derivatives (Almatarneh et al., 2016).
Crystallography
Research in crystallography has revealed the chiral properties of compounds closely related to (S)-1-(3-chlorophenyl)ethanamine. For instance, studies on compounds with a (P) configuration at the N—O bond demonstrate the importance of structural analysis in determining the properties of chiral chemicals, which can have significant implications for their application in pharmaceuticals (Hartung et al., 2003).
Medicinal Chemistry
The synthesis and characterization of chalcones bearing N-substituted ethanamine tails, related to (S)-1-(3-chlorophenyl)ethanamine, show potential antiamoebic activity. Such compounds are synthesized through reactions involving chloro N-substituted ethanamine hydrochloride, demonstrating the application of (S)-1-(3-chlorophenyl)ethanamine derivatives in developing novel therapeutic agents (Zaidi et al., 2015).
Environmental Science
Environmental studies have investigated the degradation products and pathways of DDT, a compound structurally related to (S)-1-(3-chlorophenyl)ethanamine. Understanding these pathways is crucial for assessing the environmental impact of persistent organic pollutants and developing strategies for their remediation (Guo et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368841 | |
Record name | (S)-1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-chlorophenyl)ethanamine | |
CAS RN |
68297-62-1 | |
Record name | (S)-1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Chloro-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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